molecular formula C10H17N3O B13641094 Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

Cat. No.: B13641094
M. Wt: 195.26 g/mol
InChI Key: UEQYVPMKGQPTFU-ZJUUUORDSA-N
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Description

Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring, a pyrazole moiety, and an amine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any oxides formed during oxidation.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution can introduce a wide range of functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Material Science: In the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: can be compared with other chiral amines, pyrazole derivatives, and tetrahydrofuran-containing compounds.

    Unique Features: The combination of the tetrahydrofuran ring, pyrazole moiety, and amine group in a chiral configuration makes this compound unique compared to others.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(2S,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3/t9-,10+/m1/s1

InChI Key

UEQYVPMKGQPTFU-ZJUUUORDSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@H]2[C@@H](CCO2)N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CCO2)N

Origin of Product

United States

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